Laminaribiose
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Overview
Description
Synthesis Analysis
Laminaribiose synthesis has been explored through chemical and enzymatic approaches. Chemical synthesis techniques have been refined to increase the yield and scalability of laminaribiose production. For instance, Jamoisa et al. (2008) detailed an improved chemical synthesis method starting from peracylated donors, achieving laminaribiose synthesis on a kilogram scale by focusing on the nature of the Lewis acid used in glycosidic couplings (Jamoisa et al., 2008). Alternatively, Sun et al. (2019) designed an in vitro enzymatic biosystem for the one-pot synthesis of laminaribiose from maltodextrin and glucose, using a combination of enzymes including α-glucan phosphorylase and laminaribiose phosphorylase, highlighting a cost-effective and green method for laminaribiose production (Sun et al., 2019).
Molecular Structure Analysis
The molecular structure of laminaribiose and its derivatives has been extensively studied using NMR and X-ray crystallography to understand the conformation and reactivity of the β-1,3 glycosidic bond. Mo et al. (2009) conducted NMR studies on the intermediates leading to the synthesis of β-1,3-glucan, revealing insights into the twist-boat conformation of glucopyranose rings and explaining the observed small coupling constants (Mo et al., 2009).
Chemical Reactions and Properties
Chemical properties of laminaribiose, including its reactivity towards various chemical and enzymatic transformations, are foundational for its utility in synthesis. Kumagai et al. (2014) isolated a laminaribiose-hydrolyzing enzyme from Aplysia kurodai, elucidating the enzyme's specificity and its potential for transglycosylation reactions to produce larger oligosaccharides from laminaribiose (Kumagai et al., 2014).
Scientific Research Applications
Application in Biochemistry and Biotechnology
Laminaribiose, a disaccharide, has been used in the field of biochemistry and biotechnology for the production of oligosaccharides .
Method of Application
The method involves the use of immobilized laminaribiose phosphorylase and sucrose phosphorylase in a packed bed reactor system. The system comprises a 3-cm glass column at 35 °C with a steady feeding flow rate of 0.1 ml/min . Factors affecting product formation including enzyme ratio, peal concept (both enzymes in one pearl or in separate pearls), and pearl size were studied .
Results
An enzyme ratio of 2:1 of laminaribiose phosphorylase (LP) to sucrose phosphorylase (SP) when encapsulated separately in bigger size peals resulted in a higher concentration of product. Laminaribiose (0.4 g/ (L h)) is produced in the optimized system at steady state . The reaction system proved to be operationally stable throughout 10 days of continuous processing .
Application in Medicine, Food, and Agriculture
Laminaribiose has applications in medicine, food, and agriculture fields and is considered as a building block for new pharmaceuticals .
Application in Dermatology
Laminaribiose has been found to have applications in the medical field for the treatment of dermatitis .
Results
While the specific results or outcomes of this application are not detailed in the sources, the use of laminaribiose in dermatitis treatment suggests it may have anti-inflammatory or skin-soothing properties .
Application as a Dietary Fiber
Laminaribiose can also be used as a soluble dietary fiber .
Results
The consumption of dietary fiber, including laminaribiose, can contribute to a variety of health benefits. These may include improved digestive health, weight management, and reduced risk of certain chronic diseases .
Application in Pharmaceutical Industry
Laminaribiose is a high-value oligosaccharide with versatile applications, especially in the pharmaceutical industry .
Results
While the specific results or outcomes of this application are not detailed in the sources, the use of laminaribiose in the pharmaceutical industry suggests it may have beneficial health properties .
Application in Agriculture
Laminaribiose has applications in the agriculture field .
Results
While the specific results or outcomes of this application are not detailed in the sources, the use of laminaribiose in agriculture suggests it may have beneficial properties for plant growth or soil health .
Safety And Hazards
Future Directions
properties
CAS RN |
34980-39-7 |
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Product Name |
Laminaribiose |
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
InChI Key |
YGEHCIVVZVBCLE-CRLSIFLLSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
synonyms |
laminarabiose laminaribiose nigerose |
Origin of Product |
United States |
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